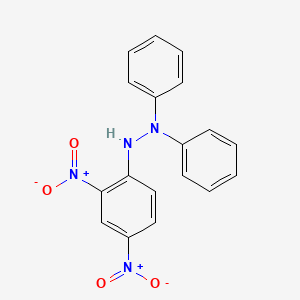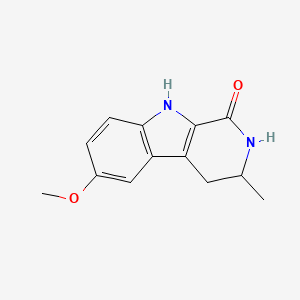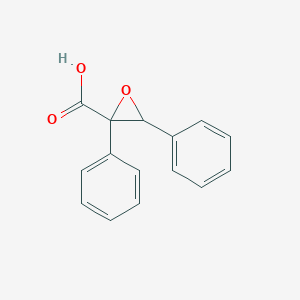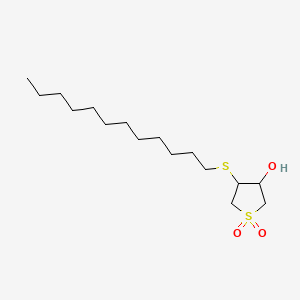
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine is an organic compound that belongs to the class of hydrazines. It is characterized by the presence of two phenyl groups and a 2,4-dinitrophenyl group attached to a hydrazine moiety. This compound is known for its applications in various chemical reactions and its role as a reagent in analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine can be synthesized through the reaction of hydrazine with 2,4-dinitrochlorobenzene. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The presence of the nitro groups in the 2,4-dinitrochlorobenzene facilitates the displacement of the chloride ion by the hydrazine, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine undergoes various types of chemical reactions, including:
Addition-Elimination Reactions: This compound reacts with aldehydes and ketones to form hydrazones through a nucleophilic addition-elimination mechanism.
Condensation Reactions: It can participate in condensation reactions with carbonyl compounds, leading to the formation of hydrazones.
Common Reagents and Conditions
Aldehydes and Ketones: React with this compound in the presence of acidic conditions to form hydrazones.
Methanol and Sulfuric Acid: Often used as solvents and catalysts in these reactions.
Major Products Formed
The major products formed from the reactions of this compound with aldehydes and ketones are hydrazones. These products are characterized by their bright orange or yellow precipitates, which are useful in analytical chemistry for the identification of carbonyl compounds .
Applications De Recherche Scientifique
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine has several applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones.
Biochemistry: Employed in studies involving oxidative phosphorylation and mitochondrial function.
Environmental Science: Utilized in the detection of environmental pollutants such as 2,4-dinitrophenol.
Pharmaceutical Research: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine involves nucleophilic addition to carbonyl groups, followed by the elimination of water to form hydrazones . This reaction is facilitated by the electron-withdrawing nitro groups, which enhance the nucleophilicity of the hydrazine moiety. The compound’s ability to form stable hydrazones makes it a valuable reagent in analytical chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the hydrazine moiety.
Phenylhydrazine: Contains the hydrazine moiety but lacks the dinitrophenyl group.
2,4-Dinitrophenylhydrazine: Similar structure but without the additional phenyl groups.
Uniqueness
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine is unique due to the presence of both the dinitrophenyl and diphenyl groups, which confer distinct chemical properties and reactivity. Its ability to form stable hydrazones with carbonyl compounds makes it particularly useful in analytical applications.
Propriétés
Numéro CAS |
29389-44-4 |
|---|---|
Formule moléculaire |
C18H14N4O4 |
Poids moléculaire |
350.3 g/mol |
Nom IUPAC |
2-(2,4-dinitrophenyl)-1,1-diphenylhydrazine |
InChI |
InChI=1S/C18H14N4O4/c23-21(24)16-11-12-17(18(13-16)22(25)26)19-20(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H |
Clé InChI |
WGUPDQMTRONQTE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[(benzylamino)methyl]phenyl]acetamide](/img/structure/B14155777.png)

![2-(3,4-dimethoxyphenyl)-3'-methyl-3',4'-dihydro-2'H-spiro[1,3-dioxane-5,7'-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6'-one](/img/structure/B14155786.png)



![Ethyl [(2Z)-4-fluoro-2-[(thiophene-2-carbonyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate](/img/structure/B14155812.png)

![[2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate](/img/structure/B14155819.png)
![N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B14155821.png)
![1-((Pyridin-4-YL)methyl)pyrido[2,3-B]quinoxalin-2(1H)-imine 5-oxide](/img/structure/B14155824.png)

![1-[2-(Diethylamino)ethyl]-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea](/img/structure/B14155837.png)

